molecular formula C11H13N3 B10790989 4-(2-(Phenylamino)ethyl)-1H-imidazole

4-(2-(Phenylamino)ethyl)-1H-imidazole

Cat. No.: B10790989
M. Wt: 187.24 g/mol
InChI Key: JNHQUQHJWWFGKK-UHFFFAOYSA-N
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Description

4-(2-(Phenylamino)ethyl)-1H-imidazole is a substituted imidazole derivative characterized by a phenylaminoethyl side chain at the 4-position of the imidazole ring. The phenylaminoethyl group introduces steric and electronic modifications that may enhance receptor binding affinity or metabolic stability compared to simpler imidazole derivatives.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]aniline

InChI

InChI=1S/C11H13N3/c1-2-4-10(5-3-1)13-7-6-11-8-12-9-14-11/h1-5,8-9,13H,6-7H2,(H,12,14)

InChI Key

JNHQUQHJWWFGKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCC2=CN=CN2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varying Phenyl Substituents

A key series of analogs includes compounds with substitutions on the phenyl ring (Table 1). These derivatives are synthesized via condensation reactions involving benzil, ammonium acetate, and substituted aldehydes under acidic conditions .

Table 1: Comparison of Substituted Phenyl-Imidazole Derivatives

Compound Name Substituent (R) Key Properties/Activities Reference
4-(2-(Phenylamino)ethyl)-1H-imidazole -NHPh Under clinical evaluation for CNS targets
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 4-F, 4-OCH₃ Enhanced optical properties; synthetic mediator
2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole 4-Cl Antimicrobial activity; low toxicity
2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole 4-NO₂ Growth inhibitory activity against microbes
  • For example, 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole exhibits microbial growth inhibition, likely due to increased reactivity .
  • Steric Effects : Bulky substituents (e.g., -OCH₃) may hinder binding in certain receptors but improve solubility. highlights the role of 4-methoxy groups in stabilizing charge-transfer complexes .

Functional Group Modifications

Thiophene-Substituted Imidazoles

4-(2-Thienyl)-1-(4-methylbenzyl)-1H-imidazole replaces the phenyl group with a thiophene ring, altering electronic delocalization. Thiophene’s lower aromaticity compared to benzene may reduce binding affinity but enhance metabolic stability in vivo .

Natural Analog: Histamine

Histamine (4-(2-aminoethyl)-1H-imidazole), found in Urtica dioica, shares structural similarity but lacks the phenylamino group. The phenylaminoethyl substitution in the target compound likely increases lipophilicity, extending its half-life and altering receptor specificity (e.g., H3 vs. H1/H2 receptors) .

Pharmacokinetic and Toxicity Profiles

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